Purvalanol B (CAS 212844-54-7) is a highly selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK5 in the low single-digit nanomolar range[1]. Structurally distinguished from earlier purine-based kinase inhibitors by a 3-chloro-4-carboxyphenyl moiety, it overcomes the severe hydrophobicity typical of the class. This structural feature not only enhances its baseline aqueous solubility under mildly basic conditions but also provides a critical synthetic handle for downstream bioconjugation. In procurement and assay design, Purvalanol B serves as a premium benchmark material for cell cycle arrest, apoptosis induction, and affinity-based protein profiling (ABPP), offering superior potency and processability compared to first-generation purine analogs.
Substituting Purvalanol B with its closest analog, Purvalanol A, or the widely used Roscovitine, introduces significant experimental limitations. Purvalanol A lacks the para-carboxylic acid group present on Purvalanol B's phenyl ring, which severely restricts its aqueous solubility and renders it strictly dependent on DMSO or other organic vehicles for stock formulation . Furthermore, the absence of this carboxylic acid means Purvalanol A cannot be directly immobilized onto agarose or PEG matrices without complex structural modification that risks disrupting the pharmacophore [1]. Roscovitine, while highly soluble and widely cited, exhibits a nearly 100-fold weaker affinity for CDK2 and CDK5, necessitating micromolar dosing that increases the risk of off-target kinase inhibition. Consequently, for applications requiring high-affinity target pull-down or low-nanomolar in vivo dosing, Purvalanol B cannot be substituted with these generic alternatives.
The addition of a carboxylic acid group to the m-chloro-phenyl ring of the purine scaffold fundamentally alters the physicochemical profile of Purvalanol B compared to Purvalanol A. Under mildly basic conditions (1 eq. NaOH), Purvalanol B achieves an aqueous solubility of up to 43.29 mg/mL (100 mM). In contrast, Purvalanol A lacks an ionizable handle and is highly hydrophobic, requiring organic solvents like DMSO for high-concentration stock solutions .
| Evidence Dimension | Maximum aqueous solubility (mildly basic conditions) |
| Target Compound Data | 100 mM (43.29 mg/mL) in 1 eq. NaOH |
| Comparator Or Baseline | Purvalanol A (Insoluble in aqueous buffers; requires DMSO) |
| Quantified Difference | Complete transition from aqueous-insoluble to highly aqueous-soluble (100 mM) |
| Conditions | 1 eq. NaOH with gentle warming |
Enables the preparation of high-concentration aqueous dosing solutions, eliminating DMSO-induced vehicle toxicity in sensitive cellular assays.
Purvalanol B demonstrates significantly higher binding affinity for CDK2 compared to its non-carboxylated analog, Purvalanol A, and the benchmark inhibitor Roscovitine. In cell-free kinase assays, Purvalanol B inhibits CDK2/Cyclin A with an IC50 of 6 nM. Under similar conditions, Purvalanol A exhibits an IC50 of 70 nM, while Roscovitine requires approximately 700 nM to achieve 50% inhibition. The orientation of the carboxylate group stabilizes the binding within the ATP pocket, contributing to this enhanced potency [1].
| Evidence Dimension | CDK2/Cyclin A Inhibition (IC50) |
| Target Compound Data | 6 nM |
| Comparator Or Baseline | Purvalanol A (70 nM) / Roscovitine (~700 nM) |
| Quantified Difference | 11.6-fold more potent than Purvalanol A; >100-fold more potent than Roscovitine |
| Conditions | Cell-free ATP-competitive kinase assay |
Allows researchers to use significantly lower inhibitor concentrations, thereby preserving the selectivity window against off-target kinases.
CDK5 is a critical target in neurobiology, and Purvalanol B offers a distinct potency advantage for this kinase over Purvalanol A. Purvalanol B inhibits the CDK5/p35 complex with an IC50 of 6 nM, whereas Purvalanol A inhibits the same complex with an IC50 of 75 nM. This tight binding profile makes Purvalanol B a preferred chemical probe for studying CDK5-mediated pathways in neuronal models [1].
| Evidence Dimension | CDK5/p35 Inhibition (IC50) |
| Target Compound Data | 6 nM |
| Comparator Or Baseline | Purvalanol A (75 nM) |
| Quantified Difference | 12.5-fold increase in potency |
| Conditions | Cell-free kinase assay |
Provides the necessary potency for robust CDK5 inhibition in complex neuronal lysate models without requiring micromolar dosing.
A defining procurement advantage of Purvalanol B is its structural readiness for bioconjugation. The carboxylic acid moiety allows for direct linkage to solid supports (e.g., agarose via a PEG linker) without interfering with the pharmacophore's interaction with the kinase ATP-binding pocket. Immobilized Purvalanol B matrices have been successfully used to pull down CDK1, CDK2, CDK5, and ERK1/2 from cell lysates. Purvalanol A lacks this functional handle, making it unsuitable for direct affinity-based protein profiling (ABPP) applications[1].
| Evidence Dimension | Suitability for solid-phase immobilization |
| Target Compound Data | Directly conjugatable via free carboxylic acid |
| Comparator Or Baseline | Purvalanol A (Lacks conjugatable functional group) |
| Quantified Difference | Binary capability (Conjugatable vs. Non-conjugatable) |
| Conditions | Affinity-based protein profiling (ABPP) / Agarose matrix synthesis |
Eliminates the need for complex de novo synthesis of functionalized probes, allowing direct procurement for proteomics and pull-down assays.
Because of its free carboxylic acid handle, Purvalanol B is the optimal starting material for generating kinase-selective affinity matrices. Researchers can directly couple Purvalanol B to PEGylated agarose or magnetic beads to isolate and identify CDK and ERK targets from complex tissue lysates, a workflow impossible with Purvalanol A [1].
The carboxylate group allows Purvalanol B to serve as a direct precursor for the synthesis of fluorescently labeled CDK inhibitors (e.g., VMY-1-101 and VMY-1-103). This is critical for high-resolution confocal microscopy studies tracking the intracellular localization of CDKs in cancer cell lines[2].
For sensitive primary cell cultures where DMSO vehicle toxicity confounds apoptosis or cell-cycle arrest readouts, Purvalanol B can be formulated as a sodium salt in mild aqueous base (up to 100 mM). This ensures that observed phenotypic changes are strictly due to low-nanomolar CDK inhibition rather than solvent artifacts .